endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid
CAS No.: 1823254-79-0
Cat. No.: VC2749693
Molecular Formula: C14H23NO5
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
![endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid - 1823254-79-0](/images/structure/VC2749693.png)
Specification
CAS No. | 1823254-79-0 |
---|---|
Molecular Formula | C14H23NO5 |
Molecular Weight | 285.34 g/mol |
IUPAC Name | 2-[9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid |
Standard InChI | InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-10-4-9(6-12(16)17)5-11(15)8-19-7-10/h9-11H,4-8H2,1-3H3,(H,16,17) |
Standard InChI Key | NBKLDQPKXKJHSL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C2CC(CC1COC2)CC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CC(CC1COC2)CC(=O)O |
Introduction
Physical and Chemical Properties
Molecular and Structural Properties
endo-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid possesses distinct molecular and structural properties that define its behavior in various chemical environments. Table 1 summarizes the fundamental molecular properties of this compound.
Table 1: Molecular and Structural Properties of endo-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid
Property | Value | Source |
---|---|---|
Molecular Formula | C14H23NO5 | |
Molecular Weight | 285.34 g/mol | |
Exact Mass | 285.15762283 Da | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 5 | |
Rotatable Bonds | 4 | |
XLogP3-AA | 1.1 |
Property | Value | Method | Source |
---|---|---|---|
Boiling Point | 433.0±30.0 °C | Predicted | |
Density | 1.178±0.06 g/cm³ | Predicted | |
pKa | 4.62±0.10 | Predicted | |
Physical State | Solid | Inferred |
The predicted high boiling point (433.0±30.0 °C) suggests strong intermolecular forces, likely including hydrogen bonding between carboxylic acid groups . This property, combined with the relatively high density (1.178±0.06 g/cm³), indicates that the compound exists as a solid at room temperature, which aligns with its commercial availability as a solid material . The predicted pKa value of 4.62±0.10 reflects the acidity of the carboxylic acid functional group, suggesting moderate acid strength typical of substituted acetic acids .
Chemical Reactivity
The chemical reactivity of endo-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid is largely determined by its functional groups and molecular structure. The carboxylic acid moiety serves as a reactive site for various transformations common to carboxylic acids, including esterification, amide formation, and reduction reactions. These reactions can be utilized for further functionalization of the molecule in synthetic applications.
The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom is sensitive to acidic conditions, making selective deprotection possible under appropriate reaction conditions. This controlled deprotection can expose the amine functionality for subsequent reactions, a strategy frequently employed in multistep organic synthesis. The bicyclic core structure, with its defined stereochemistry, provides a rigid scaffold that can influence the spatial orientation of reagents approaching the reactive sites, potentially affecting reaction selectivity and efficiency.
Applications and Biological Activity
Medicinal Chemistry Applications
endo-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid serves as a valuable building block in medicinal chemistry, particularly for the construction of more complex pharmaceutical candidates. Its well-defined three-dimensional structure, with specific stereochemistry, provides a rigid scaffold upon which medicinal chemists can build to explore structure-activity relationships. The compound's functional groups, especially the carboxylic acid moiety, offer convenient attachment points for introducing additional structural elements or for conjugation to other bioactive molecules.
In fragment-based drug discovery approaches, compounds like endo-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid can serve as sophisticated fragments that provide both structural complexity and functionality. The bicyclic core with its defined spatial arrangement may help in orienting attached pharmacophores in specific directions, potentially enhancing binding to biological targets with complex three-dimensional binding pockets.
Supplier | Quantity | Price | Price per Gram | Source |
---|---|---|---|---|
Cymitquimica | 100mg | 589.00 € | 5,890.00 € | |
Synthonix | 1g | $1,460.00 | $1,460.00 | |
Matrix Scientific | 1g | $2,574.00 | $2,574.00 |
The significant price difference between suppliers (ranging from approximately $1,460 to $2,574 per gram) suggests that there may be variations in synthesis efficiency, scale of production, or quality control processes . The high cost per gram ($1,460-$2,574) positions this compound firmly in the specialty research chemical category, rather than a bulk chemical or pharmaceutical ingredient . This pricing structure is consistent with compounds that require multi-step synthesis with challenging stereochemical control and purification requirements.
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